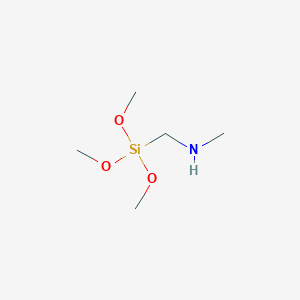

N-Methyl-1-(trimethoxysilyl)methanamine

Descripción general

Descripción

N-Methyl-1-(trimethoxysilyl)methanamine: is an organosilane derivative with the molecular formula C5H15NO3Si and a molecular weight of 165.26 g/mol . This compound is primarily used as an external additive in color toners. It is characterized by its ability to form strong bonds with various substrates, making it valuable in a range of applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(trimethoxysilyl)methanamine typically involves the reaction of N-methylmethanamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-1-(trimethoxysilyl)methanamine undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form and .

Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Other silanes or silanols.

Substitution: Various nucleophiles, such as amines or alcohols.

Major Products Formed:

Hydrolysis: N-methylmethanamine and trimethoxysilane.

Condensation: Siloxane polymers.

Substitution: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Methyl-1-(trimethoxysilyl)methanamine features a trimethoxysilyl group attached to a methylated amine, giving it a molecular formula of and a molecular weight of approximately 201.34 g/mol. The unique combination of amine and silane functionalities enhances its reactivity with various substrates, making it suitable for several applications.

Surface Modification

One of the primary applications of this compound is in surface modification. It interacts effectively with hydroxylated surfaces such as silica and alumina, forming stable bonds that are essential in coatings and adhesives. This property is particularly valuable in the following areas:

- Coatings : The compound is used to enhance the adhesion properties of coatings on various substrates, improving durability and performance.

- Adhesives : Its ability to bond with inorganic materials makes it an effective coupling agent in adhesive formulations.

Case Study: Adhesive Performance Enhancement

A study demonstrated that incorporating this compound into adhesive formulations significantly improved bond strength compared to traditional adhesives. The enhanced performance was attributed to the chemical bonding between the silane groups and the substrate surfaces, which facilitated better load transfer.

Material Science Applications

In material science, this compound is employed in creating advanced composites and coatings with improved mechanical properties. Its silane functionality allows for:

- Water Repellency : The compound can impart hydrophobic properties to surfaces, making it useful in water-repellent coatings.

- Anti-Stiction Coatings : Its application in anti-stiction coatings helps reduce friction between surfaces, which is vital in mechanical systems.

Data Table: Comparison of Silane Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Trimethoxysilyl group | Methylated amine enhances reactivity |

| 3-Aminopropyltriethoxysilane | Triethoxysilane functionality | Different alkoxy group affecting solubility |

| N,N-Dimethylaminopropyltrimethoxysilane | Dimethylated nitrogen | Greater steric hindrance affecting reactivity |

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and tissue engineering. Its biocompatibility and ability to form stable bonds with biological tissues may lead to innovative therapies.

Case Study: Drug Delivery Systems

Research indicates that this compound can be utilized as a functionalizing agent in drug delivery nanoparticles. The silane groups enhance the stability of the nanoparticles in biological environments while facilitating targeted delivery to specific cells.

Environmental Applications

The compound's antimicrobial properties have led to its exploration as a material preservative in various settings, including:

- Paints and Coatings : this compound can be incorporated into paints to provide fungistatic and bacteriostatic effects, prolonging the lifespan of coatings.

- Household Products : Its use in household cleaning products as a surface treatment helps inhibit microbial growth on surfaces.

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(trimethoxysilyl)methanamine involves its ability to form strong covalent bonds with various substrates. The compound’s methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form siloxane bonds. This property makes it an effective coupling agent and surface modifier.

Comparación Con Compuestos Similares

- N-Methyl-1-(triethoxysilyl)methanamine

- N-Methyl-1-(trimethoxysilyl)ethanamine

- N-Methyl-1-(trimethoxysilyl)propanamine

Comparison: N-Methyl-1-(trimethoxysilyl)methanamine is unique due to its specific combination of a methyl group and three methoxy groups attached to a silicon atom. This structure provides it with distinct reactivity and bonding capabilities compared to other similar compounds. For instance, N-Methyl-1-(triethoxysilyl)methanamine has ethoxy groups instead of methoxy groups, which can affect its hydrolysis rate and the properties of the resulting siloxane bonds .

Actividad Biológica

N-Methyl-1-(trimethoxysilyl)methanamine, often referred to as a silane coupling agent, has garnered attention in various fields, particularly in materials science and biomedical applications. This compound exhibits unique biological activities that can be harnessed for drug delivery systems, surface modification, and as a potential therapeutic agent. This article delves into the biological activity of this compound, summarizing its mechanisms, effects, and applications based on diverse research findings.

- Chemical Formula : CHNOSi

- Molecular Weight : 165.26 g/mol

- CAS Number : 123271-16-9

This compound acts primarily through its silane functionality, which allows it to bond with various substrates. This bonding capability is crucial for enhancing the stability and efficacy of drugs in biological systems. The trimethoxysilyl group facilitates the attachment to silica surfaces or other inorganic materials, making it an excellent candidate for drug delivery systems.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in coatings and materials that require antibacterial properties. The minimum inhibitory concentration (MIC) values against E. coli and Staphylococcus aureus were found to be significantly low, indicating strong antibacterial activity .

Cytotoxicity and Cell Proliferation

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell proliferation in human cancer cell lines such as HeLa and A549 with IC values indicating effective antiproliferative activity . These findings suggest its potential use in cancer therapeutics.

Drug Delivery Systems

This compound has been incorporated into nanocarriers for targeted drug delivery. Its ability to modify surfaces enhances the loading capacity and release profiles of chemotherapeutic agents. For instance, when combined with cisplatin in a nanogel formulation, it exhibited improved release characteristics at physiological temperatures and pH levels .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antibacterial Activity | Effective against E. coli (MIC = 62.5 µg/mL) and S. aureus | Coatings for medical devices |

| Cytotoxicity | IC values of 226 µg/mL (HeLa) and 242 µg/mL (A549) | Cancer treatment formulations |

| Drug Delivery | Enhanced release profiles of cisplatin-loaded nanogels | Targeted cancer therapy |

Toxicological Profile

Toxicological studies reveal that this compound has low acute oral toxicity with LD values exceeding 2000 mg/kg in rats . Dermal exposure studies indicate moderate irritation potential but no severe systemic effects were observed.

Propiedades

IUPAC Name |

N-methyl-1-trimethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO3Si/c1-6-5-10(7-2,8-3)9-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYRKPJYLHHZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565854 | |

| Record name | N-Methyl-1-(trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123271-16-9 | |

| Record name | N-Methyl-1-(trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.